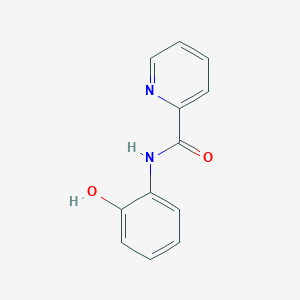

N-(2-Hydroxyphenyl)picolinamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-hydroxyphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-7-2-1-5-9(11)14-12(16)10-6-3-4-8-13-10/h1-8,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNPYGMCQVAXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357067 | |

| Record name | BAS 00134377 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88530-99-8 | |

| Record name | BAS 00134377 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-Hydroxyphenyl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of N-(2-Hydroxyphenyl)picolinamide, a molecule of interest in medicinal chemistry. It details a standard synthesis protocol, comprehensive characterization data, and a potential workflow for its preparation and analysis. The information is intended to serve as a practical guide for researchers engaged in the synthesis, evaluation, and development of novel chemical entities.

Synthesis of this compound

The synthesis of this compound is typically achieved through the formation of an amide bond between picolinic acid and 2-aminophenol (B121084). This reaction, a nucleophilic acyl substitution, can be facilitated by activating the carboxylic acid group of picolinic acid. A common and effective method involves the use of a coupling agent.

A representative reaction scheme is as follows:

Picolinic Acid + 2-Aminophenol → this compound

This transformation is often carried out using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBT) in an appropriate organic solvent[1].

Characterization Data

Following synthesis and purification, the identity and purity of this compound are confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Spectroscopic analysis provides structural confirmation of the synthesized compound. The following tables summarize key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data (DMSO-d₆) Note: Predicted chemical shifts based on analysis of similar structures and general principles. Actual values may vary.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Amide N-H |

| ~9.8 | Singlet | 1H | Phenolic O-H |

| ~8.6 | Doublet | 1H | Pyridine-H (α to N) |

| ~8.2-7.8 | Multiplet | 2H | Pyridine-H |

| ~7.6-7.4 | Multiplet | 1H | Pyridine-H |

| ~7.2-6.8 | Multiplet | 4H | Phenyl-H |

Table 2: IR Spectral Data Note: Key vibrational frequencies based on data for analogous structures[2].

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H and N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1650 | C=O stretching (Amide I) |

| ~1590, 1480 | C=C stretching (Aromatic) |

| ~1530 | N-H bending (Amide II) |

| ~1250 | C-N stretching, C-O stretching |

Table 3: Mass Spectrometry Data

| m/z (Method: ESI+) | Assignment |

| 215.08 | [M+H]⁺ |

| 237.06 | [M+Na]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

This protocol describes the amide coupling of picolinic acid and 2-aminophenol.

Materials and Reagents:

-

Picolinic acid

-

2-Aminophenol

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBT)

-

Toluene (B28343), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of picolinic acid (1.0 eq) and 2-aminophenol (1.0 eq) in anhydrous toluene, add HOBT (1.1 eq)[1].

-

Stir the mixture at room temperature until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in toluene dropwise to the cooled mixture over 15 minutes[1].

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and deionized water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, and integrations[3].

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule[3].

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into a mass spectrometer using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Potential Biological Activity Pathway

Derivatives of picolinamide and structurally related salicylanilides have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects[4][5]. Some N,N-arylalkyl-picolinamide derivatives have been shown to target the RNA-binding protein HuR[6]. HuR is known to stabilize the mRNA of proteins involved in inflammation and cell proliferation, such as cytokines (e.g., TNF-α) and proto-oncogenes. Inhibition of HuR can lead to the degradation of these target mRNAs, thereby reducing the expression of inflammatory and cancer-promoting proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of N,N-arylalkyl-picolinamide derivatives targeting the RNA-binding protein HuR, by combining biophysical fragment-screening and molecular hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties and Solubility of N-(2-Hydroxyphenyl)picolinamide (CAS 88530-99-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of N-(2-Hydroxyphenyl)picolinamide, a compound identified by the CAS number 88530-99-8. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific fields.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 88530-99-8 | N/A |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Solid, white to off-white | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available | N/A |

| LogP | Not available | N/A |

Solubility Profile

The solubility of a compound is a critical factor in its potential application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The known solubility of this compound is detailed in the following table.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [1] |

Note: The provided solubility in DMSO indicates that the compound is highly soluble in this solvent, although the saturation point has not been specified.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the cited literature. However, standardized methodologies for determining key parameters such as solubility, melting point, pKa, and LogP are outlined below. These general protocols can be adapted for the specific analysis of this compound.

Protocol for Determination of Solubility

A common method for determining the solubility of an organic compound involves the following steps:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved through shaking, stirring, or sonication.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the characterization of a novel chemical entity like this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information detailing the specific biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS 88530-99-8). Further research is required to elucidate the pharmacological profile of this compound.

The diagram below represents a generic signal transduction cascade, which is a common mechanism through which bioactive molecules exert their effects. The specific components of such a pathway for this compound are yet to be determined.

This guide will be updated as more experimental data and research findings on this compound become available.

References

An In-depth Technical Guide to the Potential Mechanisms of Action of N-(2-Hydroxyphenyl)picolinamide

Disclaimer: As of the current scientific literature, a definitive, singular mechanism of action for N-(2-Hydroxyphenyl)picolinamide has not been explicitly elucidated. This guide consolidates information on the biological activities of structurally related picolinamide (B142947) and benzamide (B126) derivatives to propose and detail potential mechanisms of action for this compound. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating this compound.

Introduction

This compound is a molecule of interest with a chemical structure that suggests potential interactions with various biological targets. Picolinamide and its derivatives have been implicated in a range of biological activities, including antifungal, anticancer, anti-inflammatory, and enzyme-inhibitory effects. This technical guide explores the most probable mechanisms of action for this compound based on the known activities of analogous compounds.

Potential Mechanisms of Action and Associated Signaling Pathways

Based on the activities of structurally similar molecules, the primary potential mechanisms of action for this compound include sirtuin inhibition, VEGFR-2 kinase inhibition, and modulation of the RNA-binding protein HuR.

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like gene silencing, metabolism, and DNA repair[1]. The inhibition of sirtuins, particularly SIRT1 and SIRT2, has been explored as a therapeutic strategy in cancer and neurodegenerative diseases[2][3]. Several picolinamide and benzamide derivatives have been identified as sirtuin inhibitors[4].

Proposed Mechanism: this compound may act as a competitive or non-competitive inhibitor of sirtuin enzymes. This inhibition would lead to an increase in the acetylation of histone and non-histone protein substrates, thereby modulating downstream cellular processes. For instance, the inhibition of SIRT2 leads to the increased acetylation of α-tubulin[4].

Signaling Pathway Diagram:

Caption: Proposed inhibitory action of this compound on the sirtuin deacetylation pathway.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established anticancer strategy[5]. Picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors[5].

Proposed Mechanism: this compound may bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules. This would inhibit the pro-angiogenic signaling cascade, leading to a reduction in cell proliferation, migration, and new blood vessel formation.

Signaling Pathway Diagram:

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.

Targeting of RNA-Binding Protein HuR

Hu proteins are RNA-binding proteins that play a crucial role in post-transcriptional gene regulation by stabilizing target mRNAs. The dysregulation of HuR has been implicated in various diseases, including cancer[6][7].

Proposed Mechanism: this compound may interact with HuR, modulating its ability to bind to target mRNAs. This could lead to the destabilization of mRNAs that are critical for disease progression, thereby exerting a therapeutic effect.

Logical Relationship Diagram:

Caption: Proposed modulation of HuR-mediated mRNA stabilization by this compound.

Quantitative Data from Related Compounds

The following tables summarize quantitative data for picolinamide and benzamide derivatives acting on the proposed target classes. This data can serve as a benchmark for evaluating the activity of this compound.

Table 1: Sirtuin Inhibitory Activity of Picolinamide/Benzamide Derivatives

| Compound Class | Target | IC50 | Reference |

| (5-benzamidonaphthalen-1/2-yloxy)nicotinamide derivative | SIRT2 | 48 nM | [4] |

| Suramin | SIRT1 | 0.297 µM | [3] |

| Suramin | SIRT2 | 1.15 µM | [3] |

| Suramin | SIRT5 | 22 µM | [3] |

Table 2: VEGFR-2 Inhibitory and Antiproliferative Activity of Picolinamide Derivatives

| Compound | Target | IC50 (VEGFR-2) | IC50 (A549 cells) | IC50 (HepG2 cells) | Reference |

| 8l | VEGFR-2 | 0.29 µM | 13.2 µM | 18.2 µM | [5] |

| 8j | VEGFR-2 | - | 12.5 µM | 20.6 µM | [5] |

| 8d | VEGFR-2 | - | 16.2 µM | - | [5] |

| 8a | VEGFR-2 | - | - | 21.6 µM | [5] |

| 8u | VEGFR-2 | - | - | 22.4 µM | [5] |

Experimental Protocols

To investigate the potential mechanisms of action of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

Fluorescence-Based Sirtuin Inhibition Assay[1]

This assay is suitable for high-throughput screening to determine the inhibitory activity of test compounds against sirtuin isoforms.

Principle: The assay involves the sirtuin-mediated deacetylation of a substrate peptide containing a fluorophore and a quencher. Deacetylation allows a developer enzyme to cleave the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. Sirtuin activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent and selective sirtuin 2 (SIRT2) inhibitors using a fragment-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Identification of N,N-arylalkyl-picolinamide derivatives targeting the RNA-binding protein HuR, by combining biophysical fragment-screening and molecular hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

Picolinamide-Based Compounds: A Journey of Discovery and Therapeutic Innovation in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The picolinamide (B142947) scaffold, a pyridine (B92270) ring substituted with a carboxamide group at the 2-position, represents a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a cornerstone in the development of a diverse array of therapeutic agents. From naturally occurring antibiotics to synthetically derived inhibitors of key cellular pathways, picolinamide-based compounds have demonstrated significant potential across multiple disease areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailing their evolution, mechanisms of action, and the experimental methodologies that have underpinned their development.

Early Discoveries: Nature's Picolinamide Arsenal

The story of picolinamide in medicinal chemistry begins with compounds isolated from natural sources. These molecules provided the initial proof-of-concept for the therapeutic utility of the picolinamide core.

-

Streptonigrin : Isolated from Streptomyces flocculus, this compound exhibits potent antitumor and antibacterial properties, setting an early precedent for the picolinamide scaffold's role in oncology and infectious disease research[1].

-

Fusaric Acid : Produced by various Fusarium species, fusaric acid is an antibiotic known for its inhibitory effects on dopamine (B1211576) β-hydroxylase[1].

-

Pyridomycin : Another compound of microbial origin, pyridomycin, obtained from Dactylosporangium fulvum, was found to have promising activity against tuberculosis, highlighting the scaffold's versatility[1].

These natural products spurred chemists to explore synthetic derivatives, aiming to enhance potency, selectivity, and pharmacokinetic profiles.

Synthetic Picolinamides in Modern Drug Discovery

Building upon the foundation laid by natural products, medicinal chemists have successfully developed synthetic picolinamide derivatives targeting a wide range of biological pathways.

Antifungal Agents: Targeting Fungal-Specific Processes

A significant breakthrough in antifungal drug discovery involved the identification of picolinamide compounds that target the fungal lipid-transfer protein Sec14[2]. These compounds exhibit exquisite specificity for the fungal protein over its mammalian counterparts, representing a promising strategy for developing safer antifungal therapies. They exert their antifungal activity against pathogenic species such as Candida and Aspergillus[2].

Table 1: Antifungal Activity of Picolinamide Derivatives

| Compound | Target | IC50 (µM) | Organism |

|---|

| Compound 3 (benzamide) | Sec14p | 6.6 | S. cerevisiae |

Data sourced from a study on antifungal benz- and picolinamides[2].

Anticancer Therapeutics: Inhibiting Key Kinase Pathways

The picolinamide scaffold has been extensively explored in oncology, leading to the discovery of potent kinase inhibitors.

-

VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of tumor angiogenesis. Novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. Compounds 8j and 8l emerged as highly active agents against A549 (lung carcinoma) and HepG2 (liver carcinoma) cell lines[3]. The design strategy involved creating a hybrid scaffold by grafting fragments from known VEGFR-2 inhibitors, Axitinib and Sorafenib[3].

-

Aurora-B Kinase Inhibition : Aurora-B kinase is a key regulator of mitosis, and its overexpression is common in many cancers. N-methyl-picolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B, demonstrating significant anti-proliferative activities against various human cancer cell lines[4].

Table 2: In Vitro Antiproliferative Activity of Picolinamide-Based VEGFR-2 Inhibitors

| Compound | A549 IC50 (µM) | HepG2 IC50 (µM) |

|---|---|---|

| 8j | 12.5 | 20.6 |

| 8l | 13.2 | 18.2 |

| Sorafenib | 19.3 | 29.0 |

| Axitinib | 22.4 | 38.7 |

Data from a study on novel picolinamide-based derivatives as VEGFR-2 kinase inhibitors[3].

Metabolic Disorders: Modulating Glucocorticoid Activity

Picolinamide derivatives have been developed as selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme is involved in the regulation of glucocorticoids, and its inhibition is a therapeutic strategy for metabolic diseases like type 2 diabetes and obesity. Optimization of an initial high-throughput screening hit led to the discovery of highly potent and metabolically stable compounds that were efficacious in mouse models of diabetes[5][6][7].

Table 3: Potency of Optimized 11β-HSD1 Picolinamide Inhibitor

| Compound | Target | Efficacy | Model |

|---|---|---|---|

| Compound 24 | 11β-HSD1 | Reduced blood glucose and improved lipid profiles | ob/ob mice |

| Compound 25 | 11β-HSD1 | Reduced fasting blood glucose and insulin (B600854) levels | HF/STZ mouse model |

Data compiled from studies on picolinamide derivatives as 11β-HSD1 inhibitors[5][6].

Antibacterial Agents: A New Weapon Against C. difficile

Addressing the urgent need for new antibiotics, a potent picolinamide compound has been discovered that is active against Clostridioides difficile (C. difficile), a leading cause of hospital-acquired infections. This compound targets cell wall biosynthesis and showed survival rates in infected animal models comparable to the frontline antibiotic vancomycin[8].

Table 4: In Vitro Activity of an Antibacterial Picolinamide Against C. difficile

| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Mechanism |

|---|

| 1 | 0.12 | 0.25 | Bacteriostatic, targets cell wall biosynthesis |

Data from a study on a picolinamide antibacterial active against C. difficile, tested across 101 strains[8].

Other Therapeutic Targets

The versatility of the picolinamide scaffold extends to other targets, such as Poly (ADP-ribose) polymerase (PARP), where picolinamide itself acts as a strong inhibitor[9]. This broad applicability underscores the enduring importance of this chemical moiety in drug discovery.

Visualizing Picolinamide Chemistry and Biology

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language, adhering to strict design specifications for clarity and contrast.

Caption: General synthetic workflows for picolinamide derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by picolinamides.

Caption: Logical workflow for picolinamide-based drug discovery.

Experimental Protocols

Detailed and reproducible experimental methods are critical for advancing medicinal chemistry research. Below are representative protocols for the synthesis and biological evaluation of picolinamide-based compounds.

Protocol 1: General Synthesis of N-Substituted Picolinamides via Acid Chloride Intermediate

This method is a robust and widely used approach for creating a diverse library of picolinamide derivatives[10][11].

-

Activation of Picolinic Acid : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend picolinic acid (1.0 eq.) in an anhydrous solvent such as toluene (B28343) or dichloromethane (B109758) (DCM). Add thionyl chloride (1.5-2.0 eq.) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction[11].

-

Formation of Picolinoyl Chloride : Heat the mixture to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear. Monitor the reaction progress by thin-layer chromatography (TLC)[10][12].

-

Removal of Reagent : After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure to yield crude picolinoyl chloride, which is often used directly in the next step[12].

-

Amidation : Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF). In a separate flask, dissolve the desired amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (1.5-2.0 eq.) in the same solvent[11].

-

Reaction : Cool the amine solution to 0 °C in an ice bath and add the picolinoyl chloride solution dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-24 hours[10][11].

-

Workup and Purification : Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the final N-substituted picolinamide[10][12].

Protocol 2: In Vitro Cytotoxicity Assay Using CHO Cells

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) and assess the general cytotoxicity of newly synthesized compounds[13].

-

Cell Culture : Culture Chinese Hamster Ovary (CHO) cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics (penicillin/streptomycin). Maintain cells in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Preparation : Prepare a 10 mM stock solution of the picolinamide test compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions to create a range of desired concentrations (e.g., 1 µM to 5000 µM)[13].

-

Cell Seeding : Seed CHO cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment : Remove the culture medium and treat the cells with various concentrations of the picolinamide derivatives. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent like doxorubicin)[13].

-

Incubation : Incubate the plates for 48 to 72 hours at 37 °C[13].

-

Cell Viability Assessment : Determine cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Data Analysis : Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol). Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.

Conclusion

The picolinamide scaffold has a rich history in medicinal chemistry, evolving from its origins in natural products to become a highly versatile and valuable core in modern drug design. Its ability to be readily functionalized has allowed for the development of selective and potent inhibitors for a wide range of biological targets. The continued exploration of picolinamide-based compounds, driven by innovative synthetic strategies and a deeper understanding of disease biology, promises to deliver the next generation of therapies for some of the world's most pressing health challenges. For researchers and drug development professionals, the picolinamide framework remains a fertile ground for discovery and innovation.

References

- 1. dovepress.com [dovepress.com]

- 2. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 8. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(2-Hydroxyphenyl)picolinamide Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyphenyl)picolinamide and its structural analogues represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds. The primary biological targets identified for these analogues include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and metabotropic glutamate (B1630785) receptor 4 (mGlu4), highlighting their potential in oncology and neuropharmacology. This document details experimental protocols for the synthesis of key analogues and for the biological assays used to determine their activity. Furthermore, it visualizes the intricate signaling pathways associated with their targets and outlines a general experimental workflow for their discovery and characterization.

Introduction

The picolinamide (B142947) moiety is a privileged scaffold in drug discovery, known for its ability to form key interactions with various biological targets. The incorporation of a 2-hydroxyphenyl group introduces additional hydrogen bonding capabilities and steric features that can be fine-tuned to achieve desired pharmacological profiles. This guide focuses on the structural analogues and derivatives of this compound, exploring modifications on both the picolinamide and the hydroxyphenyl rings. These modifications have led to the discovery of potent and selective modulators of important therapeutic targets.

Synthetic Methodologies

The synthesis of this compound analogues and derivatives typically involves the coupling of a substituted picolinic acid with a corresponding aminophenol derivative. Several standard amide bond formation techniques can be employed.

General Synthesis of N-(hydroxyphenyl)picolinamide Derivatives

A common synthetic route involves the activation of the carboxylic acid of a picolinic acid derivative, followed by reaction with an aminophenol.

-

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)picolinamide

A mixture of picolinic acid (0.615 g, 0.005 mol), p-anisidine (B42471) (1.23 g, 0.01 mol), and orthoboric acid (0.31 g, 0.005 mol) is thoroughly combined in a reaction flask. The flask is subjected to microwave irradiation for 40 minutes. Upon completion of the reaction, a 10% NaHCO3 solution is added to the mixture, and the resulting solid is collected by filtration. The crude product is recrystallized from a 30% ethanol-water solution to yield the final product.[1]

Synthesis of Substituted Picolinamide Derivatives

Further modifications can be introduced to the picolinamide scaffold to explore structure-activity relationships.

-

Experimental Protocol: Synthesis of 4-chloro-N-methylpicolinamide

To a solution of 2-picolinic acid, add thionyl chloride, sodium bromide, and chlorobenzene. Reflux the mixture for 19 hours at 85 °C to yield 4-chloropicolinoyl chloride hydrochloride. The resulting acid chloride is then treated with a 25% aqueous solution of methylamine (B109427) in THF to produce 4-chloro-N-methylpicolinamide.[2]

Biological Activities and Structure-Activity Relationships (SAR)

Analogues of this compound have been primarily investigated as VEGFR-2 inhibitors for their anti-cancer potential and as positive allosteric modulators (PAMs) of the mGlu4 receptor for neurological disorders.

VEGFR-2 Inhibition

Picolinamide-based derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis in cancer.

| Compound ID | Modifications | A549 IC50 (µM) | HepG2 IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |

| 8a | 4-phenoxypicolinamide with 2-ethenylpyridine | 17.4 ± 1.1 | 21.6 ± 1.3 | 0.87 | |

| 8j | 4-phenoxypicolinamide with substituted ethenylpyridine | 12.5 | 20.6 | 0.53 | |

| 8l | 4-phenoxypicolinamide with substituted ethenylpyridine | 13.2 | 18.2 | 0.29 | |

| 8u | 4-phenoxypicolinamide with substituted ethenylpyridine | - | 22.4 | - | |

| Sorafenib | Reference Drug | 19.3 | 29.0 | - | |

| Axitinib | Reference Drug | 22.4 | 38.7 | - |

-

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the synthesized compounds against VEGFR-2 is determined using a kinase assay kit (e.g., Kinase-Glo® MAX). The assay measures the amount of ATP remaining in solution following a kinase reaction. Recombinant human VEGFR-2 kinase domain is incubated with the test compound and a suitable substrate in a buffer solution containing ATP. After the incubation period, the kinase reaction is stopped, and the amount of remaining ATP is quantified by adding a luciferase-based reagent that generates a luminescent signal proportional to the ATP concentration. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

mGlu4 Positive Allosteric Modulation

3-Aminopicolinamide derivatives have been discovered as potent and CNS-penetrant positive allosteric modulators (PAMs) of the mGlu4 receptor, a promising target for the treatment of Parkinson's disease.

| Compound ID | Modifications | mGlu4 EC50 (nM) | % Glu Max | Reference |

| 17a | 3-aminopicolinamide derivative | 95 | 89 | |

| 17t | 3-aminopicolinamide derivative | 65 | 97.9 | |

| 18 | 3-hydroxypicolinamide derivative | 125 | 115.4 | |

| 20 | Pyrazine analog | 296 | 103.9 |

-

Experimental Protocol: mGlu4 PAM Calcium Mobilization Assay

Human mGluR4/Gqi5/CHO cells are plated in 384-well plates and grown overnight. The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). Test compounds are added to the cells, followed by the addition of a sub-maximal concentration (EC20) of glutamate. The change in intracellular calcium concentration is measured using a fluorescence plate reader. The potentiation of the glutamate response by the test compound is quantified, and EC50 values are determined from the dose-response curves.[3]

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by picolinamide derivatives blocks downstream signaling cascades involved in angiogenesis, cell proliferation, and survival.

Caption: VEGFR-2 Signaling Pathway Inhibition.

mGlu4 Receptor Signaling Pathway

Positive allosteric modulation of the mGlu4 receptor by 3-aminopicolinamide derivatives enhances the receptor's response to glutamate, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Caption: mGlu4 Receptor Signaling Pathway Modulation.

Experimental Workflow

The discovery and development of novel this compound analogues follow a structured workflow from initial design to preclinical evaluation.

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective modulators of challenging drug targets. The structural diversity achievable through modifications of both the picolinamide and hydroxyphenyl rings allows for the fine-tuning of activity against targets such as VEGFR-2 and the mGlu4 receptor. The data and protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the design and development of next-generation therapeutics based on this versatile chemical scaffold. Future work in this area may explore additional biological targets and further optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of N-(2-Hydroxyphenyl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(2-Hydroxyphenyl)picolinamide, a molecule of interest in medicinal chemistry and materials science. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data interpretation.

Molecular Structure

This compound consists of a picolinamide (B142947) moiety linked to a 2-hydroxyphenyl group via an amide bond. The intramolecular hydrogen bonding between the amide proton and the hydroxyl group plays a significant role in its conformational preference and spectroscopic characteristics.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Proton Assignment | Experimental (DMSO-d₆) |

| -OH | 10.05 (s) |

| -NH | 9.85 (s) |

| Pyridine-H6 | 8.68 (d) |

| Pyridine-H3 | 8.25 (d) |

| Pyridine-H4 | 8.15 (t) |

| Pyridine-H5 | 7.75 (t) |

| Phenyl-H3 | 7.95 (d) |

| Phenyl-H6 | 7.10 (d) |

| Phenyl-H4 | 6.95 (t) |

| Phenyl-H5 | 6.90 (t) |

s = singlet, d = doublet, t = triplet

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Assignment | Experimental (DMSO-d₆) |

| C=O | 163.5 |

| Pyridine-C2 | 150.0 |

| Pyridine-C6 | 148.5 |

| Pyridine-C4 | 138.0 |

| Pyridine-C3 | 127.0 |

| Pyridine-C5 | 122.5 |

| Phenyl-C1 (C-NH) | 126.0 |

| Phenyl-C2 (C-OH) | 148.0 |

| Phenyl-C6 | 120.0 |

| Phenyl-C4 | 125.0 |

| Phenyl-C5 | 118.0 |

| Phenyl-C3 | 115.0 |

FT-IR Data

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3435 | -OH stretch |

| 3325 | -NH stretch (amide A) |

| 3070 | Aromatic C-H stretch |

| 1645 | C=O stretch (Amide I) |

| 1590 | C=C stretch (aromatic) |

| 1535 | N-H bend (Amide II) |

| 1432 | C-N stretch |

| 1280 | C-O stretch (phenol) |

Mass Spectrometry Data

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, which is a solid at room temperature.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[2]

-

-

Instrumentation: Use a Fourier Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of molecule.[3][4]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to include the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak. If tandem MS (MS/MS) capabilities are available, select the molecular ion for collision-induced dissociation (CID) to study its fragmentation pattern. Common fragmentation pathways for amides include cleavage of the amide bond.[5]

Visualization of Methodologies

The following diagrams illustrate the workflows for the spectroscopic analyses.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

N-(2-Hydroxyphenyl)picolinamide: A Versatile Ligand for the Development of Bioactive Metal Complexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyphenyl)picolinamide is a compelling bidentate or potentially tridentate ligand that has garnered interest in coordination chemistry due to its ability to form stable complexes with a variety of transition metals. The strategic arrangement of a pyridine (B92270) ring, an amide linkage, and a phenolic hydroxyl group provides multiple coordination sites, allowing for the synthesis of metal complexes with diverse geometries and electronic properties. These structural variations, in turn, can be harnessed to modulate the biological activity of the resulting compounds, with potential applications in anticancer and antimicrobial therapies, as well as catalysis. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring this compound and its analogues, with a focus on experimental methodologies and mechanistic insights.

Introduction

The development of novel therapeutic and catalytic agents is a cornerstone of modern chemical and pharmaceutical research. In this context, metal-based compounds have emerged as a promising class of molecules, offering unique structural diversity and reactivity that can be tailored for specific applications. The biological activity of metal complexes is intricately linked to the nature of both the central metal ion and the coordinated organic ligands. Picolinamide (B142947) and its derivatives are particularly noteworthy ligands due to their versatile coordination capabilities and the inherent biological relevance of the pyridine moiety.[1]

This compound incorporates a phenolic hydroxyl group at the ortho position of the aniline (B41778) ring, which can participate in coordination, thereby increasing the denticity and stability of the resulting metal complexes. This structural feature is shared with other well-studied ligands, such as hydroxyflavones and certain Schiff bases, whose metal complexes have demonstrated significant biological activities.[2] The chelation of metal ions by such organic scaffolds can enhance their lipophilicity, facilitating their transport across cellular membranes and increasing their bioavailability.[3] This guide will delve into the coordination chemistry of this compound, presenting key experimental protocols, quantitative data from related systems, and potential mechanisms of action.

Synthesis and Coordination Chemistry

The synthesis of this compound typically involves the coupling of a picolinic acid derivative with 2-aminophenol (B121084). A common method is the activation of the carboxylic acid group of picolinic acid, followed by nucleophilic attack by the amino group of 2-aminophenol.

The coordination of this compound to metal ions can occur in several modes. The pyridine nitrogen and the amide oxygen can act as a bidentate chelating unit. Furthermore, the deprotonated phenolic oxygen can also coordinate to the metal center, leading to a tridentate coordination mode. The specific coordination is influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

General Synthetic Workflow

The synthesis of this compound and its subsequent complexation with a metal salt can be represented by the following workflow:

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol is a generalized procedure based on common amide synthesis methodologies.

-

Activation of Picolinic Acid: To a solution of picolinic acid (1 eq.) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq.) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain picolinoyl chloride.

-

Coupling Reaction: Dissolve the crude picolinoyl chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve 2-aminophenol (1 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous DCM.

-

Add the solution of 2-aminophenol and triethylamine dropwise to the picolinoyl chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield this compound.

Synthesis of a Copper(II) Complex (Hypothetical Protocol)

-

Dissolve this compound (2 eq.) in methanol (B129727).

-

To this solution, add a solution of copper(II) chloride dihydrate (1 eq.) in methanol dropwise with constant stirring.

-

Adjust the pH of the mixture to approximately 7 by adding a dilute solution of sodium hydroxide (B78521) in methanol.

-

Reflux the reaction mixture for 4 hours.

-

Allow the solution to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold methanol, and dried in a desiccator.[4]

Characterization Techniques

The synthesized ligand and its metal complexes should be characterized by standard analytical techniques:

-

FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, N-H, O-H, and pyridine ring vibrations) upon complexation.[2][4]

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the ligand and to study the diamagnetic metal complexes.

-

UV-Vis Spectroscopy: To investigate the electronic transitions and to get insights into the geometry of the metal complexes.[5]

-

Elemental Analysis: To determine the empirical formula of the synthesized compounds.[6]

-

Molar Conductivity Measurements: To determine the electrolytic nature of the metal complexes.[4]

-

Single-Crystal X-ray Diffraction: To unambiguously determine the molecular structure and coordination geometry of the metal complexes.[1][7]

Biological Activities and Applications

While specific data for this compound metal complexes are limited, the biological activities of structurally related compounds provide valuable insights into their potential applications.

Anticancer Activity

Metal complexes, particularly those of copper, have shown promising anticancer properties. A binuclear copper(II) complex with a ligand containing the N-(2-hydroxyphenyl) moiety, namely --INVALID-LINK--, has been reported to exhibit cytotoxic activity against SMMC7721 and A549 cancer cell lines.[7] The mechanism of action is believed to involve the interaction of the complex with DNA, potentially through an intercalation mode.[7]

Table 1: Cytotoxicity Data (IC₅₀ in µM) of a Related Binuclear Copper(II) Complex [7]

| Compound | SMMC7721 | A549 |

| --INVALID-LINK-- | 15.3 ± 1.2 | 21.7 ± 1.8 |

| Cisplatin | 8.9 ± 0.7 | 12.5 ± 1.1 |

Antimicrobial Activity

The coordination of metal ions to ligands like picolinamide can significantly enhance their antimicrobial activity.[3] This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its penetration through the microbial cell wall.[3] The metal ion itself can also interfere with essential cellular processes, such as enzyme function and DNA replication.[3][8] Metal picolinate (B1231196) complexes have demonstrated broad-spectrum antibacterial activity.[9]

Table 2: Antimicrobial Activity (MIC in mg/mL) of Various Metal Picolinates [9]

| Metal Picolinate | S. aureus | E. coli | K. pneumoniae | B. subtilis |

| Copper | 0.5 | 0.5 | 1.0 | 2.0 |

| Cobalt | >2.0 | >2.0 | 0.5 | 0.5 |

| Nickel | >2.0 | >2.0 | 0.5 | 0.5 |

| Zinc | 0.5 | 0.5 | 0.5 | 0.5 |

| Manganese | >2.0 | >2.0 | 0.5 | 0.5 |

Catalytic Applications

Metal complexes of picolinamide and related ligands have been investigated as catalysts in various organic transformations, including oxidation reactions.[10][11][12] The redox properties of the central metal ion, modulated by the ligand environment, are key to their catalytic efficacy. For instance, copper complexes can catalyze the aerobic oxidation of various substrates.[10]

Mechanistic Insights: A Potential Signaling Pathway for Copper Complex-Induced Apoptosis

Copper complexes are known to induce apoptosis in cancer cells through various mechanisms, often involving the generation of reactive oxygen species (ROS) and subsequent cellular damage. A plausible signaling pathway for apoptosis induced by a copper complex of this compound is depicted below.

In this proposed pathway, the copper complex enters the cell and induces oxidative stress, leading to an increase in reactive oxygen species (ROS).[13][14] ROS can cause damage to mitochondria, resulting in the release of cytochrome c into the cytoplasm.[15] This, in turn, activates caspase-9, which then activates the executioner caspase-3, ultimately leading to the programmed cell death of the cancer cell.[15] ROS can also directly cause DNA damage, which can further amplify the apoptotic signal.

Conclusion and Future Perspectives

This compound is a ligand with significant potential for the development of novel metal-based therapeutics and catalysts. While research directly focused on its metal complexes is still emerging, the extensive studies on related picolinamide, Schiff base, and hydroxyphenyl-containing ligands provide a strong foundation for future investigations. The synthesis of a variety of transition metal complexes with this compound and their thorough characterization will be crucial to understanding their structure-activity relationships.

Future research should focus on:

-

Systematic synthesis and characterization of a series of first-row transition metal complexes with this compound.

-

In-depth biological evaluation of these complexes against a panel of cancer cell lines and microbial strains to identify lead candidates.

-

Detailed mechanistic studies to elucidate the specific cellular targets and signaling pathways modulated by these complexes.

-

Exploration of their catalytic potential in relevant organic transformations.

The insights gained from such studies will undoubtedly contribute to the design of more effective and selective metal-based drugs and catalysts, underscoring the importance of ligand design in modern coordination chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide | European Journal of Chemistry [eurjchem.com]

- 7. Synthesis and crystal structure of binuclear copper(II) complex bridged by N-(2-hydroxyphenyl)-N'-[3-(diethylamino)propyl]oxamide: in vitro anticancer activity and reactivity toward DNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-catalysed oxidation processes in thiosemicarbazones: new complexes with the ligand N-{2-([4-N-ethylthiosemicarbazone]methyl)phenyl}-p-toluenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Copper metabolism in cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis in leukemia cell lines by new copper(II) complexes containing naphthyl groups via interaction with death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-(2-Hydroxyphenyl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-Hydroxyphenyl)picolinamide, a molecule of interest in medicinal chemistry and materials science. The synthesis of this and related picolinamide (B142947) structures primarily relies on the formation of an amide bond between picolinic acid and 2-aminophenol. This can be achieved through several established methods, including the use of acid chlorides and modern amide coupling reagents. This guide details a common and effective synthetic strategy using a peptide coupling agent, providing a representative experimental protocol and a summary of expected quantitative data to aid in laboratory synthesis.

Introduction

This compound is an organic compound that incorporates both a pyridine (B92270) ring and a phenol (B47542) group, making it a versatile scaffold for the development of novel therapeutic agents and functional materials. The amide linkage is a common feature in many biologically active molecules. The synthesis of picolinamides is a key step in the exploration of their structure-activity relationships. The protocol described herein utilizes a common amide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the efficient formation of the amide bond between picolinic acid and 2-aminophenol.

Reaction Scheme

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

DIPEA is a corrosive and flammable liquid. Handle with care.

-

HATU is an irritant. Avoid inhalation and contact with skin.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of this compound. The use of HATU as a coupling agent offers an efficient and reliable method for the formation of the desired amide bond. The provided quantitative data and experimental workflow are intended to guide researchers in the successful synthesis and characterization of this compound for further investigation in drug discovery and materials science.

Application Notes and Protocols for N-(2-Hydroxyphenyl)picolinamide in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of N-(2-Hydroxyphenyl)picolinamide and detailed protocols for its evaluation. While specific broad-spectrum antibacterial data for this compound is not extensively available in the public domain, this document leverages data from structurally similar picolinamide (B142947) derivatives to suggest potential activities and guide experimental design.

Introduction

This compound is a heterocyclic amide containing a pyridine (B92270) ring, a common scaffold in pharmacologically active compounds. Picolinamide derivatives have demonstrated a range of biological activities, including antibacterial and antifungal properties. The presence of the hydroxyphenyl group may also contribute to its biological profile. These notes provide a framework for investigating the antimicrobial potential of this compound.

Potential Antimicrobial Activities

Based on studies of related picolinamide compounds, this compound may exhibit activity against a variety of microbial pathogens.

Antibacterial Activity

Picolinamide derivatives have shown potent and selective activity against certain bacteria, notably Clostridioides difficile. While broad-spectrum activity is yet to be fully characterized for this compound, the core structure suggests potential for antibacterial action.

Antifungal Activity

Structurally similar picolinamides have demonstrated significant antifungal activity against various phytopathogenic fungi. This suggests that this compound could also be a valuable candidate for antifungal research.

Anti-biofilm Activity

Biofilms are a major challenge in treating microbial infections. Some heterocyclic compounds have shown the ability to inhibit biofilm formation. Assays to determine the effect of this compound on biofilm formation are therefore recommended.

Data Presentation

The following tables summarize antimicrobial activity data for picolinamide derivatives, providing a reference for expected efficacy.

Table 1: Antifungal Activity of N-phenyl-(2-hydroxy)-imino-picolinamide (A Structural Analog)

| Fungal Species | ED₅₀ (µg/mL) |

| Rhizoctonia solani | 78.9 |

| Alternaria alternata | 75.1 |

| Sclerotium rolfsii | 56.3 |

Note: Data is for N-phenyl-(2-hydroxy)-imino-picolinamide, a close structural analog of this compound.

Table 2: Antibacterial Activity of a Potent Picolinamide Derivative against Clostridioides difficile

| Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Clostridioides difficile (101 strains) | 0.12 | 0.25 |

Note: Data is for 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, a different picolinamide derivative, highlighting the potential of the picolinamide scaffold against specific bacteria.[1]

Experimental Protocols

The following are detailed protocols for key antimicrobial assays to evaluate this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

-

Inoculation: Add the microbial inoculum to each well to a final concentration of 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Protocol for Antibiofilm Activity using Crystal Violet Assay

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

This compound

-

Sterile 96-well flat-bottom plates

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Bacterial inoculum

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Microplate reader

Procedure:

-

Preparation of Plates: Add different concentrations of this compound to the wells of a 96-well plate, followed by the bacterial inoculum.

-

Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the control (no compound) indicates biofilm inhibition.

Visualizations

The following diagrams illustrate potential mechanisms of action and experimental workflows.

Caption: Workflow for evaluating the antimicrobial properties of this compound.

Caption: Putative mechanism of antibacterial action via inhibition of cell wall synthesis.

References

Application of Picolinamide Derivatives as VEGFR-2 Inhibitors: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of picolinamide (B142947) derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2, a receptor tyrosine kinase, is a key mediator of this process, making it a prime target for anti-cancer therapies. A novel class of picolinamide-based derivatives has emerged as promising VEGFR-2 inhibitors, demonstrating significant anti-proliferative and anti-angiogenic activities. This guide outlines the underlying signaling pathways, experimental protocols to assess inhibitor efficacy, and a summary of the inhibitory activities of selected picolinamide derivatives.

VEGFR-2 Signaling Pathway and Inhibition

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1][2][3] Picolinamide derivatives typically exert their inhibitory effect by competing with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and blocking the downstream signaling cascade.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative picolinamide derivatives against VEGFR-2 and various cancer cell lines.

Table 1: VEGFR-2 Kinase Inhibitory Activity of Picolinamide Derivatives

| Compound | IC50 (nM) vs. VEGFR-2 | Reference Compound | IC50 (nM) vs. VEGFR-2 |

| 7h | 87 | Sorafenib | 180 |

| 8l | 290 | Sorafenib | - |

| 8j | 530 | Sorafenib | - |

| 8a | 870 | Sorafenib | - |

| 8u | 1220 | Sorafenib | - |

| 9a | 27 | Sorafenib | 180 |

| 9l | 94 | Sorafenib | 180 |

Data compiled from multiple sources.[4][5]

Table 2: Anti-proliferative Activity of Picolinamide Derivatives (IC50 in µM)

| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) |

| 8j | 12.5 | 20.6 |

| 8l | 13.2 | 18.2 |

| Sorafenib | 19.3 | 29.0 |

| Axitinib | 22.4 | 38.7 |

Data represents the concentration required to inhibit 50% of cell growth.[4][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of picolinamide derivatives as VEGFR-2 inhibitors.

Protocol 1: Synthesis of Picolinamide Derivatives

This protocol describes a general method for the synthesis of picolinamide derivatives via amide bond formation between picolinic acid and a respective amine.

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)

-

Appropriate amine derivative

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Procedure (Acid Chloride Method):

-

To a solution of picolinic acid in anhydrous DCM, add thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude picolinoyl chloride.

-

Dissolve the crude picolinoyl chloride in anhydrous DCM.

-

To this solution, add the desired amine and triethylamine.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired picolinamide derivative.[4]

Protocol 2: VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

VEGFR-2 substrate-coated 96-well plate

-

ATP

-

Picolinamide derivatives (test compounds)

-

Positive control inhibitor (e.g., Sorafenib)

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., TBS-T)

-

Assay buffer

Procedure:

-

Add assay buffer and serial dilutions of the test compounds or positive control to the wells of the VEGFR-2 substrate-coated plate.

-

Add recombinant human VEGFR-2 kinase to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Wash the wells with wash buffer.

-

Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells with wash buffer.

-

Add TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value for each compound.[1][7]

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of picolinamide derivatives on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., A549, HepG2)

-

Complete culture medium

-

Picolinamide derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[2][3][5][6]

Protocol 4: Western Blot Analysis of VEGFR-2 Phosphorylation

This technique is used to determine the effect of picolinamide derivatives on the phosphorylation status of VEGFR-2 in a cellular context.

Materials:

-

Cancer cell line expressing VEGFR-2

-

Picolinamide derivatives (test compounds)

-

VEGF-A

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells and grow until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and visualize the protein bands using an ECL detection system.

-

Quantify the band intensities to determine the ratio of phosphorylated VEGFR-2 to total VEGFR-2.[8][9][10][11]

Protocol 5: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of picolinamide derivatives in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

Picolinamide derivative (test compound)

-

Vehicle control

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor volume and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Analyze the data to determine the effect of the treatment on tumor growth.[12][13][14][15]

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]